1,8-Naphthyridine-2,7-dicarbaldehyde

描述

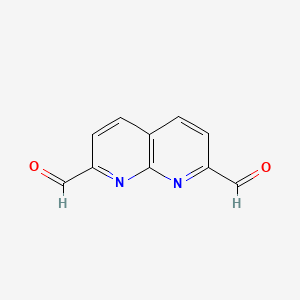

1,8-Naphthyridine-2,7-dicarbaldehyde: is a heterocyclic compound with the molecular formula C10H6N2O2 . It is a derivative of 1,8-naphthyridine, featuring two aldehyde groups at the 2 and 7 positions. This compound is of significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and material science.

准备方法

Synthetic Routes and Reaction Conditions

1,8-Naphthyridine-2,7-dicarbaldehyde can be synthesized through various methods. One common approach involves the oxidation of 2,7-dimethyl-1,8-naphthyridine using selenium dioxide in anhydrous 1,4-dioxane at 110°C under a nitrogen atmosphere . This method yields the desired dicarbaldehyde with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

化学反应分析

Reduction of Aldehyde Groups

The aldehyde groups can be selectively reduced to hydroxymethyl derivatives:

-

Reagent : Sodium borohydride (NaBH₄)

-

Product : 2-Amino-7-hydroxymethyl-1,8-naphthyridine (5 )

Schiff Base Formation

The aldehyde groups react with amines to form Schiff bases, which are critical in coordination chemistry:

-

Example : Reaction with 2,2'-bipyridine-4,4'-diamine yields a bis-Schiff base ligand (L ) .

-

Conditions : Ethanol, reflux (12 h)

Ruthenium Complexes

The bis-Schiff base ligand derived from 1,8-naphthyridine-2,7-dicarbaldehyde forms stable complexes with ruthenium:

-

Complex : {Ru(bpy)₂}₂(μ₂-H₂L)₄ (bpy = 2,2'-bipyridine)

-

Synthesis : Ligand L reacts with [Ru(bpy)₂Cl₂] in ethylene glycol under argon .

-

Key property : Exhibits strong absorption in the visible range (λₐbs = 488 nm) .

Nucleophilic Aromatic Substitution

The naphthyridine core undergoes substitution at positions activated by electron-withdrawing groups:

-

Example : Reaction of 4-chloro-2,7-dimethyl-1,8-naphthyridine (7 ) with methanolic KOH yields 2,7-dimethyl-4-methoxy-1,8-naphthyridine (8 ) .

Hydrolysis of Acetylated Derivatives

Acetyl-protected intermediates are hydrolyzed to free amines:

-

Example : Hydrolysis of 2-acetylamino-7-hydroxymethyl-1,8-naphthyridine (4 ) with 1N NaOH yields 5 .

Cyclization Reactions

Thermolytic cyclization of allylamino derivatives generates dihydro-naphthyridines:

科学研究应用

Synthesis of 1,8-Naphthyridine-2,7-Dicarbaldehyde

The synthesis of this compound typically involves the oxidation of 2,7-dimethyl-1,8-naphthyridine using selenium dioxide (SeO₂) as an oxidizing agent. This method has been documented to yield the dicarbaldehyde effectively while maintaining structural integrity and functional groups necessary for further reactions .

Applications in Organic Synthesis

This compound serves as a key intermediate in organic synthesis. It can undergo reactions to form imines when reacted with primary amines, leading to a variety of functionalized naphthyridine derivatives . Additionally, it can participate in polymerization reactions with pyrrole to form either polymers or macrocyclic structures depending on the reaction conditions .

4.1. Receptor Development

Research has shown that derivatives of 1,8-naphthyridine can be utilized to create self-assembled cagelike receptors. These receptors demonstrate high selectivity for biologically relevant dicarboxylic acids such as oxalic acid and maleic acid. The self-assembled structures exhibit stability in acidic environments and can be dissociated and reassembled under specific conditions . This property is particularly useful in drug delivery systems where selective binding is crucial.

4.2. Fluorescent Chemosensors

A novel application of this compound involves its incorporation into ruthenium(II) polypyridyl complexes that act as fluorescent chemosensors for metal ions like Cu²⁺ and Fe³⁺. These complexes exhibit high selectivity and sensitivity, making them valuable for environmental monitoring and biological assays . The detection limits for these ions are notably low, enhancing their applicability in analytical chemistry.

Material Science Applications

In materials science, the unique properties of 1,8-naphthyridine derivatives enable their use in creating advanced materials with specific electronic or optical characteristics. For instance, their ability to form stable complexes with various substrates can be exploited in the development of sensors or catalysts that require precise control over molecular interactions.

Case Study 1: Self-Assembled Receptors

In a study exploring self-assembled receptors based on 1,8-naphthyridine derivatives, researchers demonstrated that these constructs could encapsulate dicarboxylic acids effectively. The study highlighted the potential for repeated cycles of guest capture and release without significant degradation of the receptor structure .

Case Study 2: Fluorescent Detection

A research project focused on developing a fluorescent chemosensor using a ruthenium complex containing 1,8-naphthyridine showed promising results in detecting Cu²⁺ ions in aqueous solutions. The sensor's performance was evaluated through fluorescence quenching experiments, indicating its practical utility in real-world applications such as water quality monitoring .

作用机制

The mechanism of action of 1,8-naphthyridine-2,7-dicarbaldehyde largely depends on its chemical reactivity. For instance, in biological applications, it can act as a chelating agent, binding to metal ions and altering their biological activity. The aldehyde groups can also participate in various biochemical reactions, forming Schiff bases with amines, which can further interact with biological targets .

相似化合物的比较

1,8-Naphthyridine-2,7-dicarbaldehyde can be compared with other naphthyridine derivatives:

1,8-Naphthyridine: The parent compound, lacking the aldehyde groups, is less reactive but still useful in organic synthesis.

2,7-Dimethyl-1,8-naphthyridine: A precursor in the synthesis of this compound, it is less versatile due to the absence of reactive aldehyde groups.

1,8-Naphthyridine-2,7-dicarboxylic acid: An oxidized form of the dicarbaldehyde, it has different reactivity and applications, particularly in coordination chemistry.

This compound stands out due to its dual aldehyde functionality, making it a valuable intermediate in various chemical transformations and applications.

生物活性

1,8-Naphthyridine-2,7-dicarbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the oxidation of 2,7-dimethyl-1,8-naphthyridine using selenium dioxide in an anhydrous solvent like dioxane. The reaction conditions include heating under nitrogen atmosphere to yield the desired aldehyde product .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 1,8-naphthyridine derivatives. In vitro assays have shown that compounds derived from this scaffold exhibit significant antibacterial and antifungal activities against various pathogens:

| Compound | Target Organisms | Activity Level |

|---|---|---|

| 3d | E. coli | High |

| 3e | P. aeruginosa | High |

| 3b | C. albicans | Moderate |

| 3c | A. niger | Moderate |

These compounds were evaluated using agar dilution methods, revealing their potential as effective antimicrobial agents .

Anticancer Properties

1,8-Naphthyridine derivatives have also been investigated for their anticancer activity. Studies indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism is thought to involve the inhibition of key enzymes involved in cancer metabolism and proliferation pathways .

Anti-inflammatory and Analgesic Effects

Research has highlighted the anti-inflammatory properties of 1,8-naphthyridine derivatives. They have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases .

Neurological Applications

Emerging evidence suggests that these compounds may also play a role in neurological disorders such as Alzheimer's disease and depression. Their ability to modulate neurotransmitter levels and inhibit neuroinflammation positions them as promising candidates for further exploration in neuropharmacology .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Antibacterial Study : A series of synthesized derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against E. coli and S. aureus compared to their unsubstituted counterparts .

- Anticancer Assessment : In a study assessing the cytotoxic effects of various naphthyridine derivatives on breast cancer cells (MCF-7), several compounds demonstrated IC50 values in the micromolar range, indicating strong cytotoxicity .

属性

IUPAC Name |

1,8-naphthyridine-2,7-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c13-5-8-3-1-7-2-4-9(6-14)12-10(7)11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFPVPJJAPHVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=N2)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497015 | |

| Record name | 1,8-Naphthyridine-2,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65896-28-8 | |

| Record name | 1,8-Naphthyridine-2,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。